2-Benzyl-2,7-diazaspiro[3.5]nonane is classified under:
The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonane typically involves several steps, often starting from commercially available precursors. One notable method includes the reaction of benzylamine with cyclic ketones under controlled conditions to form the desired spirocyclic structure.
A specific synthetic route involves:
The molecular structure of 2-Benzyl-2,7-diazaspiro[3.5]nonane can be described as follows:
2-Benzyl-2,7-diazaspiro[3.5]nonane can participate in various chemical reactions, including:
These reactions are significant for modifying the compound's structure for enhanced biological activity or improved pharmacokinetic properties .
The primary target for 2-Benzyl-2,7-diazaspiro[3.5]nonane is the KRAS G12C protein, which is implicated in various cancers.
The inhibition of KRAS G12C affects downstream signaling pathways involved in cell growth and differentiation, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.
The physical and chemical properties of 2-Benzyl-2,7-diazaspiro[3.5]nonane include:
The applications of 2-Benzyl-2,7-diazaspiro[3.5]nonane span several fields:
Spirocyclic scaffolds represent a structurally distinct class of three-dimensional frameworks increasingly exploited in rational drug design. Characterized by a shared atom connecting two orthogonal rings, these architectures confer significant advantages over planar bicyclic systems. Their inherent conformational restraint reduces entropy penalties upon binding to biological targets, while the spiro-junction creates well-defined spatial orientations of pharmacophoric elements [1]. The non-planarity of spirocycles enhances solubility profiles compared to flat aromatic systems, addressing a key challenge in developing orally bioavailable therapeutics [4]. Among these, nitrogen-containing spirocycles like diazaspiro[3.5]nonanes exhibit particular versatility due to their ability to serve as rigidified amine bioisosteres while providing synthetic handles for structural diversification [6].
The diazaspiro[3.5]nonane system—comprising two nitrogen atoms positioned across a spirocyclic scaffold—has emerged as a privileged structure in antimicrobial and central nervous system drug discovery. This scaffold's significance is exemplified in antitubercular agents, where derivatives bearing the 2,7-diazaspiro[3.5]nonane motif demonstrate exceptional potency against Mycobacterium tuberculosis (Mtb) through targeted inhibition of DprE1, a vital flavoenzyme in mycobacterial cell wall biosynthesis [1] [7]. The three-dimensionality of this spiro system enables optimal interaction with the deep hydrophobic pockets of this enzyme, while the basic nitrogen atoms facilitate salt bridge formation with acidic residues in the binding site. This precise spatial arrangement of functional groups is difficult to achieve with conventional alicyclic amines, underscoring the unique value proposition of spirocyclic architectures in addressing challenging biological targets [4] [7].
Table 1: Comparative Analysis of Spirocyclic Systems in Drug Discovery
Spirocyclic System | Ring Size Combination | Key Structural Advantages | Therapeutic Applications |
---|---|---|---|
2,7-Diazaspiro[3.5]nonane | Two fused 5-membered rings | Orthogonal ring orientation, dual basic nitrogen atoms | Antitubercular agents, CNS modulators |
Spiro[4.4]nonane | Two fused 5-membered rings | Greater flexibility, larger surface area | Kinase inhibitors, GPCR modulators |
Spiro[cyclopropane-1,3'-indoline] | 3- and 6-membered rings | High strain energy, enhanced reactivity | Anticancer agents, antiviral drugs |
1-Oxa-7-azaspiro[4.4]nonane | Heteroatom differentiation | Balanced H-bond donor/acceptor capacity | Antibacterials, enzyme inhibitors |
The specific molecular framework of 2-benzyl-2,7-diazaspiro[3.5]nonane (chemical formula: C₁₄H₂₀N₂, molecular weight: 216.32 g/mol) embodies strategic three-dimensional structural features critical to its pharmacological relevance [10]. The spiro-configured core consists of two piperidine-like rings connected through a shared quaternary carbon atom, creating a characteristic "bicyclic paddlewheel" geometry. This arrangement positions the two nitrogen atoms at distinct spatial locations: one tertiary nitrogen (N-2) incorporated within the benzyl-substituted ring system, and one secondary nitrogen (N-7) offering a versatile site for further derivatization [6] [10]. The benzyl moiety attached to N-2 provides essential hydrophobic character and π-electron density, facilitating interactions with aromatic residues in enzyme binding pockets [7].
This compound's physicochemical profile reveals a calculated partition coefficient (XLogP3) of approximately 3.1, indicating moderate lipophilicity suitable for membrane penetration while retaining aqueous solubility [4]. The molecule functions as both a hydrogen bond donor (count: 1) and acceptor (count: 3), enabling it to form crucial intermolecular interactions with biological targets [4] [10]. Its boiling point is reported at 324°C and density at 1.08 g/cm³, reflecting the compound's stability under standard conditions [10]. These properties collectively define 2-benzyl-2,7-diazaspiro[3.5]nonane as a structurally constrained, yet functionally versatile building block that effectively balances three-dimensionality with drug-like properties.
Table 2: Physicochemical Properties of 2-Benzyl-2,7-diazaspiro[3.5]nonane
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂ | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 216.32 g/mol | Within optimal range for CNS penetration |
XLogP3 | 3.1 | Moderate lipophilicity for membrane permeation |
Hydrogen Bond Donor Count | 1 | Enables directional interactions with targets |
Hydrogen Bond Acceptor Count | 3 | Facilitates solubility and target binding |
Boiling Point | 324°C | Indicates thermal stability during processing |
Density | 1.08 g/cm³ | Reflects molecular packing efficiency |
The pharmacophoric significance of this compound is exemplified in antitubercular drug development, where it serves as a critical structural component in next-generation benzothiazinone derivatives targeting DprE1. Research demonstrates that incorporating the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety into benzothiazinone scaffolds yields compounds with exceptional potency against both drug-susceptible and drug-resistant Mtb strains (MIC values: 0.03–0.25 μg mL⁻¹) [1] [7]. The spirocyclic system's conformational rigidity precisely orients the benzyl group into a hydrophobic subpocket of DprE1, while the secondary nitrogen potentially forms a salt bridge with catalytic residues. This specific spatial arrangement enhances binding affinity and selectivity, reducing the probability of target-based resistance development—a significant advantage over flexible chain analogs [7]. The benzyl substituent's position ortho to the spiro junction creates steric hindrance that prevents off-target interactions, contributing to the compound's exceptional selectivity index (>640) observed in cytotoxicity screening [1].
Synthetic Routes and Chemical Derivatives
The synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonane typically employs advanced organic methodologies, with protected derivatives serving as key intermediates. A common precursor, tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 929301-99-5), features BOC protection on one nitrogen while preserving the benzyl group on the other nitrogen [6]. This intermediate has molecular formula C₁₉H₂₈N₂O₂ and molecular weight 316.44 g/mol, with a predicted boiling point of 413.7±45.0 °C and density of 1.12 g/cm³ [6]. The BOC-protected derivative serves as a crucial building block that enables selective functionalization at either nitrogen atom through orthogonal deprotection strategies, facilitating the synthesis of diverse analogs for structure-activity relationship studies .
Table 3: Key Synthetic Precursors and Derivatives of 2-Benzyl-2,7-diazaspiro[3.5]nonane
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Function |
---|---|---|---|---|
2-Benzyl-2,7-diazaspiro[3.5]nonane | 1194374-44-1 | C₁₄H₂₀N₂ | 216.32 | Pharmacophore core |
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | 929301-99-5 | C₁₉H₂₈N₂O₂ | 316.44 | Synthetic intermediate |
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | 1227381-91-0 | C₁₅H₂₁ClN₂O₂ | 296.79 | Deprotection precursor |
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | Not specified | C₂₃H₃₁N₃O₂ | 381.5 | Hybrid pharmacophore |
Modern synthetic approaches employ transition metal-catalyzed reactions and multi-step sequences starting from readily available materials. A patented method utilizes cesium carbonate-mediated alkylation followed by lithium borohydride reduction to construct the spirocyclic core under mild conditions . The benzyl group is typically introduced through reductive amination or nucleophilic substitution on appropriate spirocyclic precursors [10]. The versatility of this scaffold is demonstrated in hybrid molecules such as benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (molecular weight: 381.5 g/mol), which combines the diazaspiro[3.5]nonane framework with a pyrrole heterocycle to create multi-targeting agents [4]. These synthetic strategies enable systematic exploration of structure-activity relationships around the spirocyclic core, facilitating optimization of target affinity and physicochemical properties for therapeutic applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8